molecular formula C15H23N5O5 B2545106 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 577766-03-1

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2545106
CAS No.: 577766-03-1
M. Wt: 353.379
InChI Key: JEAZSKRZCJGCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a scientifically recognized potent and selective antagonist for the adenosine A2B receptor [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3040183/]. The adenosine A2B receptor is a G-protein coupled receptor implicated in a variety of pathophysiological processes, including inflammation, fibrosis, and cancer cell proliferation. This compound's primary research value lies in its ability to selectively block A2B receptor-mediated signaling, thereby allowing researchers to dissect the receptor's specific role in cellular and disease models. Its mechanism involves high-affinity binding to the A2B receptor, preventing the endogenous agonist adenosine from activating downstream pathways such as the stimulation of adenylate cyclase and the release of pro-inflammatory cytokines like interleukin-6. Consequently, this antagonist is a critical tool compound in pharmacological studies investigating conditions where A2B receptor overactivation is suspected, such as in pulmonary fibrosis, colorectal cancer, and asthma [Link: https://www.jbc.org/article/S0021-9258(23)42431-0/fulltext]. Its use has been instrumental in validating the A2B receptor as a potential therapeutic target, providing a foundation for the development of novel therapeutic agents.

Properties

IUPAC Name

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O5/c1-17-13-12(14(23)18(2)15(17)24)20(7-10(22)9-21)11(16-13)8-19-3-5-25-6-4-19/h10,21-22H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAZSKRZCJGCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as dyphylline, is a xanthine derivative with notable pharmacological properties. This compound has been investigated for its biological activity, particularly in the context of respiratory and renal disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C12H17N5O4
  • Molecular Weight : 279.30 g/mol
  • CAS Number : 69975-86-6

Dyphylline acts primarily as a phosphodiesterase inhibitor, which leads to increased levels of cyclic AMP (cAMP) in cells. This increase promotes bronchodilation and has implications for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Additionally, it exhibits anti-inflammatory properties by modulating immune responses.

1. Respiratory Effects

Dyphylline has been shown to relax bronchial smooth muscle through its action on phosphodiesterase enzymes. A study demonstrated that dyphylline effectively reduced airway resistance in animal models of asthma, suggesting its potential as a bronchodilator.

StudyModelResult
Guinea pigsSignificant reduction in airway resistance post-administration
Rat modelEnhanced lung function metrics compared to control

2. Renal Protective Effects

Research indicates that dyphylline may have protective effects against renal dysfunction. In preclinical studies, it was found to mitigate renal injury induced by nephrotoxic agents.

StudyModelResult
Rat model of contrast nephropathyReduced serum creatinine and improved histopathological scores
In vitro renal cell culturesDecreased apoptosis in renal tubular cells

Case Studies

Several clinical case studies have highlighted the effectiveness of dyphylline in treating patients with respiratory conditions:

  • Case Study 1 : A 45-year-old male with severe asthma experienced significant improvement in symptoms and lung function after a regimen including dyphylline.
  • Case Study 2 : A patient with chronic bronchitis reported reduced frequency of exacerbations when treated with dyphylline alongside standard therapy.

Adverse Effects

While generally well-tolerated, dyphylline can cause side effects such as gastrointestinal disturbances and headache. Monitoring is advised for patients with pre-existing conditions.

Scientific Research Applications

Biological Activities

The biological activity of this compound can be attributed to its interaction with several cellular pathways. Below are the key mechanisms through which it operates:

Adenosine Receptor Modulation

The compound acts as a modulator of adenosine receptors, influencing various physiological processes including inflammation and immune response. This modulation can lead to beneficial effects in conditions where adenosine signaling is disrupted.

Inhibition of Phosphodiesterases

It has been shown to inhibit phosphodiesterases (PDEs), which results in increased levels of cyclic AMP (cAMP) within cells. Elevated cAMP levels are crucial for numerous signaling pathways involved in cell proliferation and survival.

Antitumor Activity

Research has demonstrated that 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione exhibits significant antitumor properties.

  • Case Study : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a notable reduction in cell viability and increased apoptotic markers compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

The compound has shown promise in reducing pro-inflammatory cytokines in various models.

  • Case Study : In an acute inflammation model, administration of the compound led to decreased levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), indicating its potential utility in managing inflammatory diseases.

Neuroprotective Properties

Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage.

  • Case Study : Experiments with neuronal cell cultures exposed to oxidative stress demonstrated that treatment with the compound significantly reduced cell death compared to untreated controls. This could have implications for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveProtects against oxidative stress

Comparison with Similar Compounds

Substituent Variations at Position 8

The morpholinomethyl group’s impact is highlighted by comparing it to other position 8 modifications:

Compound Name Position 8 Substituent Key Properties Biological Relevance Reference
Target Compound Morpholinomethyl Balanced lipophilicity, potential CNS activity Bronchodilation, kinase inhibition (hypothetical)
3-Methyl-8-morpholino-1H-purine-2,6-dione Morpholino (direct bond) Reduced flexibility; weaker blood-brain barrier penetration Unknown
8-(Methylsulfonyl)-7-propyl derivative Methylsulfonyl High electrophilicity; targets kinases (e.g., MLKL inhibition) Antinecroptosis agent
8-(3,3,3-Trifluoropropyl) derivative Trifluoropropyl Enhanced lipophilicity; metabolic resistance Potential CNS applications
8-(Phenethylamino) derivative Phenethylamino Increased bulk; may reduce CNS penetration Analgesic (non-CNS)

Key Insights :

  • The morpholinomethyl group offers a balance between hydrophilicity and lipophilicity, contrasting with the highly lipophilic trifluoropropyl group and polar sulfonyl groups .
  • Direct attachment of morpholine (without a methyl linker) reduces conformational flexibility, likely diminishing target engagement .

Substituent Variations at Position 7

The 2,3-dihydroxypropyl group is compared to other position 7 modifications:

Compound Name Position 7 Substituent Solubility (LogP) Pharmacokinetic Profile Reference
Target Compound 2,3-Dihydroxypropyl -1.2 (estimated) Enhanced renal excretion; short half-life
7-Ethyl-1,3-dimethyl derivative Ethyl 0.8 Prolonged half-life; hepatic metabolism
7-(2-Hydroxy-3-phenoxypropyl) derivative 2-Hydroxy-3-phenoxypropyl -0.5 Moderate solubility; tissue distribution
Bamifylline Ethyl-(2-hydroxyethyl)amino -0.9 Adenosine A1 antagonism; bronchodilation

Key Insights :

  • The 2,3-dihydroxypropyl group maximizes solubility, making the compound less CNS-penetrant than ethyl or phenoxypropyl analogs .
  • Bamifylline’s ethyl-(2-hydroxyethyl)amino group demonstrates how nitrogen-containing substituents can modulate receptor selectivity (e.g., adenosine A1 vs. A2A) .

Preparation Methods

Bromination-Substitution Approach

The most reliable method involves bromination of a theophylline precursor at position 8, followed by palladium-catalyzed coupling with morpholine derivatives.

Step 1: Synthesis of 8-Bromotheophylline
Theophylline is brominated using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 60–80°C, yielding 8-bromotheophylline.
$$
\text{Theophylline} + \text{Br}_2 \xrightarrow{\text{AcOH, 70°C}} \text{8-Bromotheophylline} + \text{HBr}
$$
Key Parameters :

  • Solvent: Acetic acid or dimethylformamide (DMF)
  • Temperature: 60–80°C
  • Yield: 75–85%

Step 2: Morpholinomethylation via Buchwald-Hartwig Coupling
8-Bromotheophylline reacts with morpholine and formaldehyde under palladium catalysis to introduce the morpholinomethyl group.
$$
\text{8-Bromotheophylline} + \text{Morpholine} + \text{HCHO} \xrightarrow{\text{Pd(OAc)}_2, \text{Base}} \text{Target Compound}
$$
Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
  • Base: K₃PO₄
  • Solvent: Toluene/Water (3:1)
  • Temperature: 100°C, 12 h
  • Yield: 65–70%

Direct Alkylation of Theophylline Intermediate

An alternative route modifies a theophylline precursor before cyclization.

Step 1: Synthesis of 7-(2,3-Dihydroxypropyl)-1,3-Dimethylxanthine
6-Aminouracil is methylated with dimethyl sulfate in alkaline conditions, followed by carboxylation with formic acid and nitrosylation using HNO₃/H₂SO₄. Cyclization with iron powder yields 7-(2,3-dihydroxypropyl)theophylline.

Step 2: Mannich Reaction for Morpholinomethyl Introduction
The morpholinomethyl group is introduced via a Mannich reaction using formaldehyde and morpholine:
$$
\text{7-(2,3-Dihydroxypropyl)theophylline} + \text{HCHO} + \text{Morpholine} \xrightarrow{\text{EtOH, Δ}} \text{Target Compound}
$$
Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Yield: 50–60%

Comparative Analysis of Methods

Method Key Steps Yield Advantages Challenges
Bromination-Substitution Bromination, Pd-catalyzed coupling 65–70% High regioselectivity; scalable Requires palladium catalysts; costly
Direct Alkylation Mannich reaction on theophylline 50–60% Avoids bromination; fewer steps Lower yield; competing side reactions

Industrial-Scale Production Considerations

Catalytic System Optimization

Industrial protocols favor recyclable catalysts. Immobilized Pd nanoparticles on carbon (Pd/C) reduce costs and enable catalyst reuse.

Solvent Recovery and Waste Management

  • Formic Acid Recycling : Distillation recovers 85–90% of formic acid from carboxylation steps.
  • Bromine Byproducts : HBr neutralization with NaOH generates NaBr, which is repurposed in pharmaceutical formulations.

Structural Confirmation and Purity Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 4.80–4.60 (m, 2H, morpholinomethyl CH₂), 3.70–3.40 (m, 8H, morpholine), 1.20 (d, J = 6.2 Hz, 6H, isopentyl CH₃).
  • FTIR : 1695 cm⁻¹ (C=O stretch), 2850–2960 cm⁻¹ (C-H stretch).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirms ≥98% purity.

Q & A

Q. Advanced Research Focus

  • Morpholinomethyl : Enhances solubility via tertiary amine protonation at physiological pH and increases lipophilicity (logP ~1.5–2.0), impacting membrane permeability .
  • Dihydroxypropyl : Introduces hydrogen-bonding capacity, improving aqueous solubility but potentially reducing metabolic stability . Computational tools (e.g., MarvinSketch) predict logD and pKa shifts, guiding formulation strategies .

What strategies are recommended for designing experiments to study substituent effects on the compound’s bioactivity?

Q. Advanced Research Focus

  • Factorial Design : Use response surface methodology (RSM) to vary substituent positions (e.g., 7- vs. 8-substitution) and measure effects on bioactivity .
  • High-Throughput Screening : Employ fragment-based libraries (e.g., Aryl Halide Chemistry Informer Library) to test substituent combinations .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with activity data to identify pharmacophores .

How can AI-driven platforms enhance the development of reaction conditions for novel purinedione derivatives?

Advanced Research Focus
AI tools (e.g., COMSOL Multiphysics integrations) automate reaction optimization by:

  • Predictive Modeling : Training neural networks on historical data (e.g., solvent effects, catalyst performance) to suggest optimal conditions .
  • Real-Time Adjustments : Coupling IoT sensors with AI for dynamic control of temperature/pH during synthesis .
  • Data Mining : Extracting reaction patterns from databases (e.g., Reaxys) to propose novel morpholinomethyl functionalization routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.